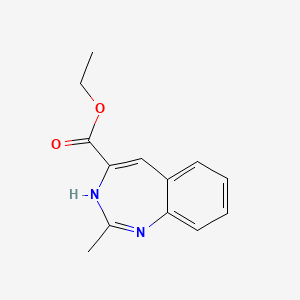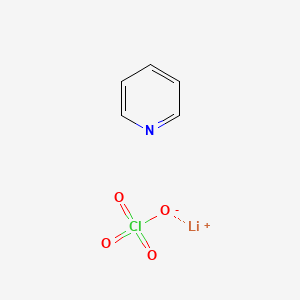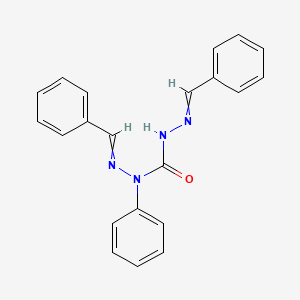![molecular formula C20H24FNO B14279340 (E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine CAS No. 120103-14-2](/img/structure/B14279340.png)
(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine is an organic compound that belongs to the class of imines. This compound is characterized by the presence of a fluorophenyl group and a heptyloxyphenyl group connected through a methanimine linkage. The compound’s structure imparts unique chemical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine typically involves the condensation reaction between 4-fluoroaniline and 4-(heptyloxy)benzaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine bond. A common method involves the use of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to facilitate the removal of water formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. The final product is typically purified through recrystallization or column chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, influencing their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity towards certain enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-N-(4-Fluorophenyl)-1-[4-(methoxy)phenyl]methanimine
- (E)-N-(4-Fluorophenyl)-1-[4-(ethoxy)phenyl]methanimine
- (E)-N-(4-Fluorophenyl)-1-[4-(butoxy)phenyl]methanimine
Uniqueness
(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine is unique due to the presence of the heptyloxy group, which imparts distinct hydrophobic properties and influences its solubility and interaction with biological membranes. This uniqueness can be leveraged in designing compounds with specific pharmacokinetic and pharmacodynamic profiles.
Eigenschaften
CAS-Nummer |
120103-14-2 |
|---|---|
Molekularformel |
C20H24FNO |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-1-(4-heptoxyphenyl)methanimine |
InChI |
InChI=1S/C20H24FNO/c1-2-3-4-5-6-15-23-20-13-7-17(8-14-20)16-22-19-11-9-18(21)10-12-19/h7-14,16H,2-6,15H2,1H3 |
InChI-Schlüssel |
MNIGJGZCKHQKGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Dimethyl(phenyl)silyl]hexan-1-OL](/img/structure/B14279264.png)






![1H-Imidazole, 2-butyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14279314.png)
![2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]decan-8-ol](/img/structure/B14279318.png)
![3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B14279326.png)
![4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine](/img/structure/B14279330.png)


![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)
